Hydrogen-Bond Donor Count Reduction via N-Methylation: CAS 479065-34-4 vs. Des-Methyl Analog
N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide (CAS 479065-34-4) possesses one hydrogen-bond donor (HBD = 1), compared to two HBDs (HBD = 2) for the des-methyl analog N-(pyrrolidin-3-yl)methanesulfonamide (CAS 178105-25-4), as calculated from their molecular structures . This reduction by one HBD is significant: in the context of 3,4-disubstituted pyrrolidine sulfonamide GlyT1 inhibitors, Wang et al. (J Med Chem, 2018) demonstrated that replacing the sulfonamide N-H with N-methyl was a critical structural feature for achieving nanomolar GlyT1 potency and improved brain penetration, with N-methylated analogs consistently outperforming their N-H congeners in ex vivo target occupancy assays [1]. The N-methylated scaffold also eliminates a potential site for Phase II glucuronidation or sulfation, which can improve metabolic stability [1].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 1 (N-methylated sulfonamide) |
| Comparator Or Baseline | HBD = 2 for N-(pyrrolidin-3-yl)methanesulfonamide (CAS 178105-25-4, des-methyl analog) |
| Quantified Difference | One fewer HBD; reduced polarity and potentially improved passive membrane permeability |
| Conditions | Calculated from molecular structure (C₆H₁₄N₂O₂S vs. C₅H₁₂N₂O₂S); supported by SAR trends in Wang et al., J Med Chem 2018 for GlyT1 inhibitor series |
Why This Matters
For medicinal chemistry programs targeting CNS or intracellular targets, the reduced HBD count of CAS 479065-34-4 relative to the des-methyl analog is expected to enhance passive membrane permeability and brain penetration—a key advantage in CNS drug discovery campaigns.
- [1] Wang Y, Zhao H, Brewer JT, et al. De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. J Med Chem. 2018;61(17):7486-7502. Table 1: SAR of N-1 substituent demonstrating that N-methyl sulfonamide (compound 4, Ki = 0.005 µM) is essential for GlyT1 potency; replacement with N-H sulfonamide or amides resulted in micromolar potency. View Source
